

IUPAC name for C₁₃H₁₈BN₃O₃

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Compound of Interest

Compound Name: 3-(Cyclohexylaminocarbonyl)phenyl boronic acid

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An In-Depth Technical Guide on [3-(cyclohexylcarbamoyl)phenyl]boronic acid

Topic: IUPAC name for C₁₃H₁₈BN₃O₃ Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, primarily due to their versatility as intermediates in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This technical guide focuses on the compound with the molecular formula C₁₃H₁₈BN₃O₃, identified as [3-(cyclohexylcarbamoyl)phenyl]boronic acid^[3]. We will provide a comprehensive overview of its chemical properties, discuss generalized synthesis and experimental protocols relevant to its class, and explore its potential applications in the context of drug development. This document serves as a resource for researchers engaged in the synthesis and application of novel boronic acid derivatives.

Compound Identification and Physicochemical Properties

The chemical compound represented by the molecular formula C₁₃H₁₈BN₃O₃ is systematically named [3-(cyclohexylcarbamoyl)phenyl]boronic acid according to IUPAC nomenclature.^[3] It

belongs to the class of arylboronic acids, which are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring.

Chemical Structure and Identifiers

- IUPAC Name: [3-(cyclohexylcarbamoyl)phenyl]boronic acid[3]
- Molecular Formula: C₁₃H₁₈BNO₃[3]
- CAS Number: 850567-25-8[3]
- Synonyms: **3-(Cyclohexylaminocarbonyl)phenylboronic acid**, (3-(Cyclohexylcarbamoyl)phenyl)boronic acid[3]

Physicochemical Data

The key computed physicochemical properties for [3-(cyclohexylcarbamoyl)phenyl]boronic acid are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

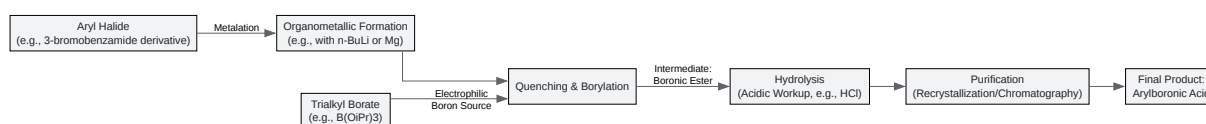
Property	Value	Source
Molecular Weight	247.10 g/mol	PubChem CID 3769667[3]
Exact Mass	247.1379736 Da	PubChem CID 3769667[3]
XLogP3-AA	2.6	PubChem CID 3769667
Hydrogen Bond Donor Count	3	PubChem CID 3769667[3]
Hydrogen Bond Acceptor Count	3	PubChem CID 3769667[3]
Rotatable Bond Count	3	PubChem CID 3769667[3]
Topological Polar Surface Area	69.6 Å ²	PubChem CID 3769667[3]
Heavy Atom Count	18	PubChem CID 3769667
Formal Charge	0	PubChem CID 3769667
Complexity	279	PubChem CID 3769667[3]

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for [3-(cyclohexylcarbamoyl)phenyl]boronic acid is not readily available, a general and widely adopted method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (such as an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic workup.[4]

General Synthesis Workflow

The logical flow for a typical arylboronic acid synthesis is depicted below. This process begins with the formation of an organometallic reagent from an aryl halide, which is then reacted with a borate ester to form the boronic ester, and finally hydrolyzed to yield the desired boronic acid.



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Caption: General workflow for the synthesis of arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of [3-(cyclohexylcarbamoyl)phenyl]boronic acid is its use as a building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] A detailed, representative protocol for such a reaction is provided below.

Objective: To couple an aryl halide with [3-(cyclohexylcarbamoyl)phenyl]boronic acid.

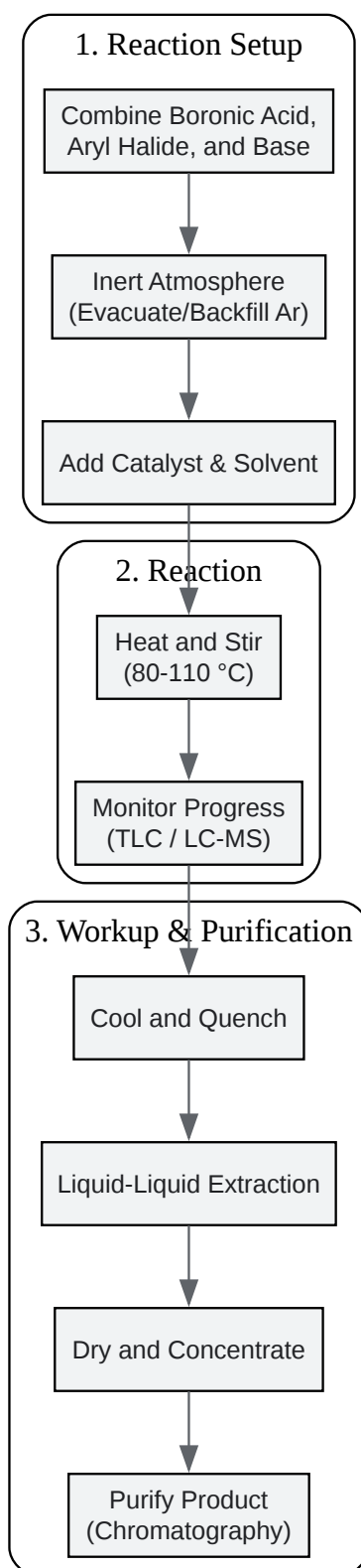
Materials:

- [3-(cyclohexylcarbamoyl)phenyl]boronic acid (1.0 eq)
- Aryl halide (e.g., 4-iodotoluene) (1.2 eq)

- Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
- Base (e.g., K₂CO₃) (2.0 eq)
- Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

- To a flame-dried Schlenk flask, add [3-(cyclohexylcarbamoyl)phenyl]boronic acid, the aryl halide, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.



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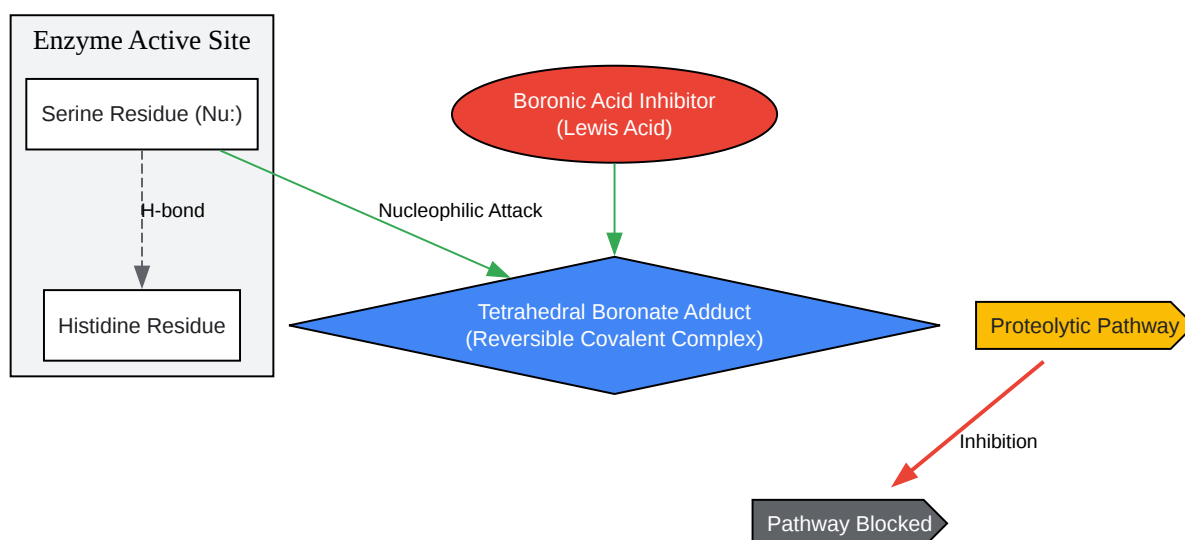
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry.[4] The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors and biosensors.[1] The most prominent example is Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor for treating multiple myeloma.[4]

Role as Serine Protease Inhibitors

The boronic acid moiety is an effective warhead for inhibiting serine proteases. The empty p-orbital of the boron atom acts as a Lewis acid, readily accepting a lone pair from the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's function.



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Caption: Mechanism of serine protease inhibition by a boronic acid compound.

Compounds like [3-(cyclohexylcarbamoyl)phenyl]boronic acid serve as valuable starting points for fragment-based drug discovery and lead optimization campaigns targeting such enzymes. The phenylboronic acid core provides a robust anchor, while the cyclohexylcarbamoyl moiety can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

[3-(cyclohexylcarbamoyl)phenyl]boronic acid is a representative member of the versatile arylboronic acid class of compounds. Its well-defined structure and physicochemical properties make it an important building block in organic synthesis, particularly for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions. The broader class of boronic acids continues to demonstrate significant therapeutic potential, especially in the development of targeted enzyme inhibitors. Further research into derivatives of this and similar scaffolds is a promising avenue for the discovery of novel therapeutics.

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References

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